1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound features a distinctive structure characterized by a methoxyphenyl group, dimethyl substitutions at the 7 and 8 positions, and a tetrahydrofuran-2-ylmethyl group at the 3 position. Its intricate molecular architecture makes it a subject of interest in various scientific fields, including medicinal chemistry and pharmacology.
The compound can be synthesized through multi-step organic reactions involving regioselective introduction of substituents. The synthesis typically employs triazine ring closure with appropriate aldehydes and other reagents to achieve the desired molecular structure.
This compound is classified under heterocyclic compounds due to its nitrogen-containing ring structure. Specifically, it falls within the category of triazines and pyrimidines which are known for their biological activity and potential therapeutic applications.
The synthesis of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves several key steps:
Technical details regarding specific reagents and reaction conditions are critical for optimizing yield and purity during synthesis.
The molecular formula of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is with a molecular weight of approximately 370.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H26N4O3 |
Molecular Weight | 370.4 g/mol |
IUPAC Name | 1-(4-methoxyphenyl)-7,8-dimethyl-3-(oxolan-2-ylmethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI | InChI=1S/C20H26N4O3/c1-14... |
InChI Key | LDUXTSPXXJRCQJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=C2N(CN(CN2C1=O)CC3CCCO3)C4=CC=C(C=C4)OC)C |
The compound undergoes several notable chemical reactions:
These reactions can be tailored by adjusting reagents and conditions to yield specific derivatives that may exhibit enhanced biological activity or stability.
The mechanism of action for 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific biological targets:
The unique structural features allow it to bind with high affinity to various receptors implicated in numerous biological pathways. The exact mechanism may vary depending on specific applications but generally includes modulation of receptor activity that influences cellular signaling cascades.
Relevant data suggest that derivatives of this compound may have potential roles in therapeutic applications by targeting specific pathways involved in disease processes.
The physical properties of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one include:
Key chemical properties include:
Data on these properties are essential for determining suitable storage conditions and potential applications in formulations.
The applications of 1-(4-methoxyphenyl)-7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one are diverse:
This compound has shown promise in various scientific fields:
Research continues into its efficacy and safety profiles in clinical settings as well as its role in synthetic methodologies for related compounds .
CAS No.: 125-66-6
CAS No.: 76663-30-4
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.:
CAS No.: